1,5-Dihydroriboflavin
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Overview
Description
1,5-dihydroriboflavin is a member of dihydroriboflavins and a 1,5-dihydroflavin. It is a tautomer of a 4a,5-dihydroriboflavin.
Scientific Research Applications
Redox Reactions
- Electron Transfer Properties : 1,5-Dihydroriboflavin engages in redox reactions involving electron transfer. Acid-catalyzed reactions with quinones lead to its oxidation and reduction of quinones to hydroquinones, demonstrating its role in one-electron and two-electron redox processes (Ishikawa et al., 1992).
- Formation of Transient Radical Ion Pairs : In reactions with hydride acceptors, 1,5-Dihydroriboflavin forms transient radical ion pairs. This indicates an electron transfer pathway in its redox reactions with hydride acceptors (Ishikawa, Yamamoto, Fukuzumi, 1992).
Fluorescence and Optical Characteristics
- Spectral Properties : Reduced flavins, including 1,5-Dihydroriboflavin, exhibit specific fluorescence and optical characteristics. This includes absorption spectrum changes depending on temperature and solvent, providing insights into their molecular interactions and potential applications in spectroscopy (Ghisla, Massey, Lhoste, Mayhew, 1974).
Photophysical Studies
- Photoionization Studies : Investigations into the photoionization of 1,5-Dihydroriboflavin in aqueous solutions have been conducted, highlighting its interaction with light and the resultant formation of flavosemiquinone radicals (El Hanine-Lmoumene, Lindqvist, 1997).
Iron Release from Ferritin
- Interaction with Ferritin : Dihydroflavins, including 1,5-Dihydroriboflavin, facilitate iron release from ferritin. This involves electron transfer and possibly indicates a broader role in metalloprotein interactions and redox biology (Jones, Spencer, Walsh, 1978).
Computational and Structural Studies
- Conformational Analysis : Computational studies on 1,5-Dihydrolumiflavin, a related compound, provide insights into its molecular geometry, which is relevant for understanding the structural aspects of 1,5-Dihydroriboflavin in various reactions and interactions (Rizzo, 2001).
Antibody Binding Studies
- Interaction with Antibodies : Research involving monoclonal antibodies demonstrates selective binding to the two-electron reduced form of flavin, which includes 1,5-Dihydroriboflavin. This could have implications for developing flavin-based biosensors or therapeutic agents (Bruggeman et al., 1995).
Biotechnological Applications
- Microbial Riboflavin Production : The metabolic engineering of E. coli for riboflavin production, which implicates the precursor role of 1,5-Dihydroriboflavin, shows its potential application in biotechnological production of vitamins and cofactors (Lin et al., 2014).
properties
Molecular Formula |
C17H22N4O6 |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
7,8-dimethyl-10-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]-1,5-dihydrobenzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C17H22N4O6/c1-7-3-9-10(4-8(7)2)21(5-11(23)14(25)12(24)6-22)15-13(18-9)16(26)20-17(27)19-15/h3-4,11-12,14,18,22-25H,5-6H2,1-2H3,(H2,19,20,26,27)/t11-,12+,14-/m0/s1 |
InChI Key |
SGSVWAYHEWEQET-SCRDCRAPSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N(C3=C(N2)C(=O)NC(=O)N3)C[C@@H]([C@@H]([C@@H](CO)O)O)O |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C3=C(N2)C(=O)NC(=O)N3)CC(C(C(CO)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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